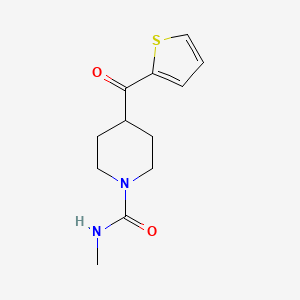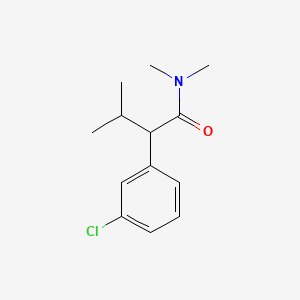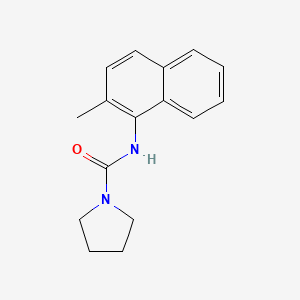![molecular formula C10H12Cl2O2S B7630320 3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7630320.png)
3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol, also known as DCP-LA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies. DCP-LA has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of 3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the brain. It has been found to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects:
3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to protect against oxidative stress, which can damage cells and contribute to the development of diseases such as Alzheimer's disease and Parkinson's disease. It has also been found to reduce inflammation, which is involved in the development of many diseases, including arthritis and cancer.
Advantages and Limitations for Lab Experiments
3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been found to be stable under a wide range of conditions. However, it also has some limitations. It can be difficult to dissolve in water, which can make it challenging to administer in certain experiments. Additionally, its effects can be dose-dependent, which can complicate experimental design.
Future Directions
There are several future directions for research on 3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has also been suggested that 3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol may have potential as a treatment for cancer, due to its anti-inflammatory and antioxidant properties. Further research is needed to fully understand the potential therapeutic applications of 3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol and to develop new drugs based on its structure and properties.
Synthesis Methods
3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,5-dichlorobenzyl chloride with thiourea to form 2,5-dichlorobenzylthiourea. This compound is then reacted with epichlorohydrin to produce 3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol.
Scientific Research Applications
3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. These properties make it a promising candidate for the treatment of a wide range of diseases, including Alzheimer's disease, Parkinson's disease, and stroke.
properties
IUPAC Name |
3-[(2,5-dichlorophenyl)methylsulfanyl]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O2S/c11-8-1-2-10(12)7(3-8)5-15-6-9(14)4-13/h1-3,9,13-14H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZLXJXCJLFHJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CSCC(CO)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,5-Dichlorophenyl)methylsulfanyl]propane-1,2-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Oxan-4-ylsulfonyl)-3-azatricyclo[4.2.1.02,5]nonane](/img/structure/B7630240.png)
![5-Bromo-3-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one](/img/structure/B7630263.png)
![4,5-Dimethyl-2-[(2-methylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7630285.png)
![4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B7630293.png)

![5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7630307.png)





![3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide](/img/structure/B7630350.png)

